Mao-B-IN-1
CAS No.: 1124198-17-9
Cat. No.: VC0006914
Molecular Formula: C₁₆H₁₄F₃N₃O₂S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1124198-17-9 |
---|---|
Molecular Formula | C₁₆H₁₄F₃N₃O₂S |
Molecular Weight | 369.4 g/mol |
IUPAC Name | 1-[5-[4-methyl-5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-carbonyl]piperidine-4-carbonitrile |
Standard InChI | InChI=1S/C16H14F3N3O2S/c1-9-13(21-24-14(9)16(17,18)19)11-2-3-12(25-11)15(23)22-6-4-10(8-20)5-7-22/h2-3,10H,4-7H2,1H3 |
Standard InChI Key | ZVHVXPKTOZCJJW-UHFFFAOYSA-N |
SMILES | CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F |
Canonical SMILES | CC1=C(ON=C1C2=CC=C(S2)C(=O)N3CCC(CC3)C#N)C(F)(F)F |
Introduction
Chemical and Structural Characteristics of MAO-B-IN-1
Molecular Architecture
MAO-B-IN-1 belongs to the isoxazole family, featuring a trifluoromethyl-substituted aromatic core linked to a cyanoalkylamine side chain. Its canonical SMILES notation (N#CC1CCN(C(C2=CC=C(C3=NOC(C(F)(F)F)=C3C)S2)=O)CC1) reveals a planar isoxazole ring conjugated to a sulfur-containing benzene moiety, enhancing its capacity to interact with the hydrophobic substrate cavity of MAO-B . The trifluoromethyl group contributes to metabolic stability, while the nitrile moiety may facilitate hydrogen bonding with flavin adenine dinucleotide (FAD) cofactors in the enzyme’s active site .
Table 1: Physicochemical Properties of MAO-B-IN-1
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄F₃N₃O₂S |
Molecular Weight | 369.36 g/mol |
Solubility | 10 mM in DMSO |
Storage Conditions | -20°C (stable for 1 month) |
Purity | >98% (HPLC) |
Synthesis and Stability
MAO-B-IN-1 is synthesized via a multi-step protocol involving cyclocondensation of hydroxylamine derivatives with β-keto esters, followed by trifluoromethylation and cyanoguanidine coupling . The compound demonstrates stability in DMSO at -20°C but degrades upon repeated freeze-thaw cycles, necessitating single-use aliquots for experimental consistency .
Pharmacological Profile and Mechanism of Action
MAO-B Inhibition Kinetics
MAO-B-IN-1 exhibits competitive inhibition with a half-maximal inhibitory concentration (IC₅₀) of 10 μM in recombinant human MAO-B assays . This potency aligns with second-generation MAO-B inhibitors like rasagiline but is less efficacious than irreversible inhibitors such as selegiline . The compound’s selectivity for MAO-B over MAO-A exceeds 50-fold, minimizing off-target effects on serotonin and norepinephrine metabolism .
Neuroprotective Mechanisms
By attenuating MAO-B activity, MAO-B-IN-1 reduces the production of reactive oxygen species (ROS) generated during dopamine catabolism. In vitro studies demonstrate its ability to suppress hydrogen peroxide (H₂O₂) formation by 65% at 10 μM, preserving mitochondrial membrane potential in SH-SY5Y neuroblastoma cells . Furthermore, it inhibits the bioactivation of neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to MPP⁺, a process catalyzed by astrocytic MAO-B .
Figure 1: MAO-B-IN-1 Attenuates MPTP-Induced Neurotoxicity
-
Model: Inducible MAO-B transgenic mice
-
Outcome: 1.8-fold increase in striatal MPP⁺ levels post-MPTP (30 mg/kg) exacerbates dopaminergic cell loss by 60% .
-
Intervention: Co-administration of MAO-B-IN-1 (10 mg/kg) reduces MPP⁺ accumulation by 40% and rescues tyrosine hydroxylase-positive neurons .
Research Applications in Neurological Disease Models
Parkinson’s Disease
MAO-B-IN-1 mitigates α-synuclein aggregation in Caenorhabditis elegans models, improving motor function by 35% compared to controls . In murine midbrain cultures, it decreases extracellular H₂O₂ by 50% and suppresses microglial activation, a hallmark of neuroinflammation in PD .
Alzheimer’s Disease
Comparative Analysis with Clinical MAO-B Inhibitors
Table 2: MAO-B-IN-1 vs. FDA-Approved Inhibitors
Parameter | MAO-B-IN-1 | Selegiline | Rasagiline |
---|---|---|---|
IC₅₀ (MAO-B) | 10 μM | 1.2 nM | 0.8 nM |
Selectivity (MAO-B/MAO-A) | 52:1 | 100:1 | 150:1 |
Neuroprotection | ROS scavenging | Propargylamine-mediated | Propargylamine-mediated |
Clinical Status | Preclinical | Phase IV | Phase IV |
Challenges and Future Directions
Limitations in Current Research
-
Solubility Constraints: Aqueous solubility <0.1 mg/mL limits in vivo administration without organic solvents .
-
Metabolic Instability: Cytochrome P450 2D6-mediated demethylation reduces plasma half-life to 1.2 hours in rodents .
Innovations in Drug Delivery
Nanoformulations using poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance brain delivery 4-fold in murine models, addressing bioavailability challenges . Concurrently, prodrug strategies incorporating ester linkages are under investigation to improve oral absorption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume